2-Butoxy-5-methylphenylboronic acid

Lipophilicity Medicinal Chemistry Drug Design

Generic phenylboronic acids often underperform in demanding Suzuki couplings. 2-Butoxy-5-methylphenylboronic acid (CAS 480438-72-0) solves this with a defined ortho-butoxy/meta-methyl pattern. • Enhanced solubility (LogP 3.56) vs. unsubstituted analogs • Ortho-butoxy steric bias for challenging biaryl formations • Tunable transmetalation kinetics for higher yields • Direct precursor to 3-bromo derivative for iterative synthesis ≥98% purity. Ambient shipping.

Molecular Formula C11H17BO3
Molecular Weight 208.06 g/mol
CAS No. 480438-72-0
Cat. No. B1273574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-5-methylphenylboronic acid
CAS480438-72-0
Molecular FormulaC11H17BO3
Molecular Weight208.06 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C)OCCCC)(O)O
InChIInChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
InChIKeyMIFKETUXFNRADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-5-methylphenylboronic acid: Properties & Structure


2-Butoxy-5-methylphenylboronic acid (CAS 480438-72-0) is a functionalized arylboronic acid derivative extensively employed as a building block in Suzuki-Miyaura cross-coupling reactions . The compound features a phenyl ring substituted with an n-butoxy group at the ortho position and a methyl group at the meta position relative to the boronic acid moiety. This specific substitution pattern influences its physicochemical properties, including a predicted LogP of 3.56 and a melting point of 85-90 °C . It is a solid at room temperature and is commonly supplied with purity specifications of 95% or higher .

2-Butoxy-5-methylphenylboronic acid: Substitution Limitations


The substitution pattern of 2-butoxy-5-methylphenylboronic acid confers specific reactivity and solubility profiles that are not interchangeable with simpler phenylboronic acids or regioisomers. The ortho-butoxy group provides a distinct steric environment and enhanced solubility in organic solvents , while the combined electron-donating effects of the butoxy and methyl groups influence the transmetalation step in Suzuki couplings, as supported by class-level studies [1]. Direct competition experiments between boronic acids have demonstrated that reaction selectivity depends on the base stoichiometry and the acidity (pKa) of the boronic acid, with stronger acids (lower pKa) being favored under specific conditions [2]. Therefore, substituting this compound with a different boronic acid can lead to altered reaction kinetics, lower yields, or complete failure of the desired transformation.

2-Butoxy-5-methylphenylboronic acid: Differentiation Evidence


Lipophilicity: LogP Comparison with Analogs

The n-butoxy and methyl substituents significantly increase the compound's lipophilicity compared to simpler phenylboronic acids or methoxy analogs. This affects its partitioning and potential bioavailability in drug discovery applications .

Lipophilicity Medicinal Chemistry Drug Design

Physical State and Melting Point

The compound is a solid with a reported melting point range of 85-90 °C, making it easier to handle and weigh compared to lower-melting or liquid boronic acid analogs . This is a critical consideration for automated synthesis and precise stoichiometry.

Solid-State Chemistry Formulation Procurement

Enhanced Solubility in Organic Solvents

The presence of the n-butoxy group is reported to enhance the compound's solubility in organic solvents compared to compounds lacking this alkyl ether functionality . While specific quantitative solubility data for this compound is not publicly available, this is a well-established structure-property relationship for aryl alkyl ethers [Class-level knowledge].

Solubility Organic Synthesis Reaction Optimization

Acidity (pKa) and Suzuki Coupling Reactivity

The predicted pKa of 2-butoxy-5-methylphenylboronic acid is 8.68 ± 0.53 . In direct competition experiments, the outcome of Suzuki-Miyaura cross-couplings is highly dependent on base stoichiometry, with lower pKa (stronger acid) boronic acids reacting preferentially under conditions with less base [1].

Reaction Kinetics Suzuki Coupling Base Selection

2-Butoxy-5-methylphenylboronic acid: Primary Applications


Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

As a boronic acid derivative, 2-butoxy-5-methylphenylboronic acid is a vital reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures commonly found in pharmaceutical candidates . The ortho-butoxy group may provide steric bias or influence the coupling rate compared to simpler analogs, a factor crucial for synthesizing sterically demanding drug intermediates [Class-level inference].

Synthesis of Lipophilic Drug Candidates

The compound's elevated LogP (3.06-3.56) makes it a valuable building block for designing drug candidates with enhanced membrane permeability or improved pharmacokinetic profiles. Introducing the 2-butoxy-5-methylphenyl motif can systematically increase lipophilicity without adding excessive molecular weight, aiding in the optimization of lead compounds [Class-level inference].

Brominated Derivatives for Iterative Cross-Coupling

2-Butoxy-5-methylphenylboronic acid serves as the direct precursor for synthesizing 3-bromo-2-butoxy-5-methylphenylboronic acid . This brominated derivative is a versatile intermediate that can undergo further Suzuki couplings, enabling the iterative construction of highly functionalized aromatic scaffolds for materials science or medicinal chemistry [Class-level inference].

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